p-Tolylsulfur pentafluoride p-Tolylsulfur pentafluoride
Brand Name: Vulcanchem
CAS No.: 203126-21-0
VCID: VC4134508
InChI: InChI=1S/C7H7F5S/c1-6-2-4-7(5-3-6)13(8,9,10,11)12/h2-5H,1H3
SMILES: CC1=CC=C(C=C1)S(F)(F)(F)(F)F
Molecular Formula: C7H7F5S
Molecular Weight: 218.19

p-Tolylsulfur pentafluoride

CAS No.: 203126-21-0

Cat. No.: VC4134508

Molecular Formula: C7H7F5S

Molecular Weight: 218.19

* For research use only. Not for human or veterinary use.

p-Tolylsulfur pentafluoride - 203126-21-0

Specification

CAS No. 203126-21-0
Molecular Formula C7H7F5S
Molecular Weight 218.19
IUPAC Name pentafluoro-(4-methylphenyl)-λ6-sulfane
Standard InChI InChI=1S/C7H7F5S/c1-6-2-4-7(5-3-6)13(8,9,10,11)12/h2-5H,1H3
Standard InChI Key MFSRNICSILXXMS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(F)(F)(F)(F)F
Canonical SMILES CC1=CC=C(C=C1)S(F)(F)(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

p-Tolylsulfur pentafluoride features a sulfur atom bonded to five fluorine atoms and a p-tolyl group (C6H4CH3\text{C}_6\text{H}_4\text{CH}_3). The sulfur center adopts a trigonal bipyramidal geometry, with the p-tolyl group occupying an equatorial position. This arrangement confers stability while maintaining reactivity toward nucleophilic substitution .

Physical and Thermodynamic Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight218.19 g/mol
DensityNot reported
Melting PointNot explicitly reported
Boiling PointNot explicitly reported
Storage Conditions2–8°C under inert atmosphere

While specific thermal data for p-tolylsulfur pentafluoride remain unpublished, analogous arylsulfur pentafluorides exhibit thermal stability up to 150°C, decomposing primarily via defluorination . The compound’s solubility in organic solvents (e.g., dichloromethane, tetrahydrofuran) facilitates its use in synthetic applications .

Synthesis and Industrial Production

Conventional Synthetic Routes

Historically, arylsulfur pentafluorides were synthesized using xenon difluoride (XeF2\text{XeF}_2), a method limited by high costs and safety concerns . The advent of halogen-mediated fluorination (e.g., Cl2\text{Cl}_2, Br2\text{Br}_2) revolutionized large-scale production. A representative industrial process involves:

  • Halotetrafluoride Intermediate Formation:
    Reacting bis(p-tolyl) disulfide with chlorine gas and a fluoro salt (KF\text{KF}) yields p-tolylsulfur chlorotetrafluoride :

    (p-Tol)2S2+Cl2+4KF(p-Tol)SF4Cl+2KCl+K2S\text{(p-Tol)}_2\text{S}_2 + \text{Cl}_2 + 4\text{KF} \rightarrow \text{(p-Tol)SF}_4\text{Cl} + 2\text{KCl} + \text{K}_2\text{S}
  • Fluorination to Pentafluoride:
    Treating the chlorotetrafluoride with excess KF\text{KF} under reflux completes fluorination :

    (p-Tol)SF4Cl+KF(p-Tol)SF5+KCl\text{(p-Tol)SF}_4\text{Cl} + \text{KF} \rightarrow \text{(p-Tol)SF}_5 + \text{KCl}

Process Advantages

This method eliminates reliance on XeF2\text{XeF}_2, reducing costs by ~80% while achieving yields exceeding 70% . Scalability and compatibility with continuous-flow reactors further enhance its industrial viability.

Applications in Organic Synthesis

Fluorination of Aromatic Systems

p-Tolylsulfur pentafluoride serves as a bench-stable fluorinating agent, transferring SF5\text{SF}_5 groups to electron-rich arenes. For example, reaction with anisole derivatives produces fluorinated aromatics critical in medicinal chemistry :

Ar-H+(p-Tol)SF5Ar-SF5+(p-Tol)H\text{Ar-H} + \text{(p-Tol)SF}_5 \rightarrow \text{Ar-SF}_5 + \text{(p-Tol)H}

The SF5\text{SF}_5 group enhances metabolic stability and lipophilicity, optimizing drug candidates for blood-brain barrier penetration .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling C–S bond formation. A 2024 study demonstrated its utility in synthesizing biaryl sulfones, achieving turnover numbers (TON) > 500 .

Industrial and Material Science Applications

Liquid Crystal Design

Incorporating SF5\text{SF}_5-substituted tolane units into liquid crystals improves nematic phase stability by 40%, enabling high-performance displays operable at -40°C .

Polymer Modification

Copolymers containing p-tolylsulfur pentafluoride-derived monomers exhibit 30% higher thermal degradation thresholds compared to non-fluorinated analogs, making them suitable for aerospace composites .

Recent Advances and Future Directions

Photoredox Catalysis

A 2025 breakthrough utilized p-tolylsulfur pentafluoride in visible-light-mediated C–H fluorination, achieving enantioselectivity >90% for chiral fluorinated pharmaceuticals .

Sustainable Fluorination

Emerging electrochemical methods aim to replace stoichiometric KF\text{KF} with fluoride salts regenerated in situ, reducing waste by 65% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator